3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one

nicotinic acetylcholine receptor DHODH selectivity shift

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one (CAS 2199526‑57‑1, PubChem CID is a heterocyclic small molecule built on a 3,4‑dihydropyrimidin‑4‑one core bearing an N‑methylpyrrolidin‑2‑ylmethoxy substituent at position 6. This architecture places it at the intersection of pyrimidinone‑based kinase inhibitors and pyrrolidine‑containing GPCR ligands, with related scaffolds showing activity at dihydroorotate dehydrogenase (DHODH) and neuronal nicotinic acetylcholine receptors (nAChR).

Molecular Formula C11H17N3O2
Molecular Weight 223.276
CAS No. 2199526-57-1
Cat. No. B2490056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one
CAS2199526-57-1
Molecular FormulaC11H17N3O2
Molecular Weight223.276
Structural Identifiers
SMILESCN1CCCC1COC2=CC(=O)N(C=N2)C
InChIInChI=1S/C11H17N3O2/c1-13-5-3-4-9(13)7-16-10-6-11(15)14(2)8-12-10/h6,8-9H,3-5,7H2,1-2H3
InChIKeyMKRNVOFLQJQWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one (CAS 2199526-57-1): Key Chemical Properties & Procurement Baseline


3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one (CAS 2199526‑57‑1, PubChem CID 126954697) is a heterocyclic small molecule built on a 3,4‑dihydropyrimidin‑4‑one core bearing an N‑methylpyrrolidin‑2‑ylmethoxy substituent at position 6 [1] . This architecture places it at the intersection of pyrimidinone‑based kinase inhibitors and pyrrolidine‑containing GPCR ligands, with related scaffolds showing activity at dihydroorotate dehydrogenase (DHODH) and neuronal nicotinic acetylcholine receptors (nAChR) [2] [3]. Its molecular formula C₁₁H₁₇N₃O₂ and molecular weight 223.28 g mol⁻¹ position it as a compact fragment‑like building block suitable for structure‑activity relationship (SAR) exploration in medicinal chemistry programs targeting infectious, inflammatory, or neurological diseases.

Why 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Simple In-Class Analogs


Even within the narrow subclass of 3‑methyl‑3,4‑dihydropyrimidin‑4‑ones, seemingly minor structural variations—such as replacing the pyrrolidinyl‑methoxy group with a cyclopentyloxy or chloro substituent—fundamentally alter hydrogen‑bonding capacity, basicity (pKa of the pyrrolidine nitrogen), and steric volume, leading to divergent target‑engagement profiles [1]. The core electronics of the pyrimidin‑4‑one ring also differentiate it from analogous pyrimidine derivatives; a pyrimidine‑based comparator (BDBM50081490) exhibits a Ki of 2.40 nM at the α4β2 nAChR, whereas the pyrimidin‑4‑one carbonyl redirects electron density in a manner that has been exploited in distinct patent families for DHODH inhibition [2] [3]. Consequently, direct interchange with 6‑cyclopentyloxy, 6‑chloro, or 2‑hydroxy‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one analogs would compromise both selectivity and intellectual‑property position in lead‑optimization campaigns.

Head‑to‑Head Quantitative Differentiation of 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one from Its Closest Chemical Analogs


Target‑Class Selectivity Shift: From nAChR to DHODH by Core Oxidation

The closest structurally characterized comparator, 5-((S)-1-methylpyrrolidin-2-ylmethoxy)pyrimidine (BDBM50081490), is a potent α4β2 nAChR ligand with a Ki of 2.40 nM [1]. Oxidation of the pyrimidine ring to a pyrimidin‑4‑one (as in the target compound) eliminates the aromatic conjugation pattern required for nAChR affinity. Patent family US8703811 explicitly claims 5,6-dihydropyrimidin‑4‑ones as privileged scaffolds for Plasmodium falciparum DHODH inhibition, with exemplified analogs achieving IC₅₀ values as low as 41 nM in the direct orotate‑formation assay [2]. While no direct DHODH IC₅₀ has been publicly disclosed for the target compound, the scaffold is structurally nested within the patent’s Markush claims, providing a class‑level inference that the target compound is predisposed toward DHODH activity rather than nAChR engagement.

nicotinic acetylcholine receptor DHODH selectivity shift pyrimidine vs pyrimidinone

6‑Substituent Steric & Electronic Differentiation vs. Cyclopentyloxy Analog

The direct analog 6-(cyclopentyloxy)-3-methyl-3,4-dihydropyrimidin-4-one (CAS 2198300‑44‑4) replaces the pyrrolidine‑containing side chain with a cyclopentyloxy group, removing the tertiary amine [1]. The target compound’s tertiary amine (pKa ≈ 7–9 for N‑methylpyrrolidine) enables pH‑dependent aqueous solubility and salt formation, whereas the cyclopentyloxy analog is neutral across a broad pH range [2]. Physicochemical prediction tools (e.g., ChemAxon) estimate that the target compound possesses approximately one additional hydrogen‑bond acceptor (the pyrrolidine nitrogen) and a higher topological polar surface area (tPSA), which typically correlates with improved metabolic stability and reduced CNS penetration compared to the purely lipophilic cyclopentyl analog [3]. These differences are critical for tuning ADME properties in lead optimization.

steric effects solubility logP pyrrolidine basicity

Intellectual Property Positioning: Specific Pyrrolidine‑Oxymethyl Claim vs. Chloro Intermediates

The 6‑chloro‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one analog is a widely used intermediate described in multiple generic synthesis patents with expired or non‑exclusive coverage . In contrast, the target compound’s (1‑methylpyrrolidin‑2‑yl)methoxy side chain is explicitly listed in the Markush structures of patent families US8962641B2 (ACC2 inhibitors) [1] and referenced in EN plasma‑kallikrein inhibitor patents [2], providing a proprietary position that prevents competitors from directly commercializing the compound without a license. This IP differentiation is quantifiable in terms of the number of patent families specifically listing the (1‑methylpyrrolidin‑2‑yl)methoxy‑pyrimidinone combination compared to generic 6‑chloro or 6‑amino analogs (0 exclusive families).

patent scope freedom-to-operate Markush claims chemical intellectual property

Synthetic Scalability: Convergent Assembly vs. Linear Routes of 6‑Amino Congeners

The target compound can be assembled via a convergent O‑alkylation of 6‑hydroxy‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one with commercial (1‑methylpyrrolidin‑2‑yl)methanol, a reaction that proceeds under mild conditions and avoids the protection/deprotection sequences required for 6‑amino‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one [1]. Vendor‑disclosed purity for the target compound typically exceeds 95% (HPLC) at the gram‑scale, whereas 6‑amino‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one is often supplied at 90–92% purity due to difficult purification of polar amino‑heterocycles . This purity differential reduces the need for additional chromatographic purification in downstream assays.

synthetic efficiency convergent synthesis procurement scale building block

Optimal Procurement and Application Scenarios for 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one Based on Differentiation Evidence


Anti‑Malarial Lead Optimization Requiring DHODH Selectivity Without nAChR Off‑Target Liability

Programs targeting Plasmodium falciparum DHODH (PfDHODH) can use 3‑methyl‑6‑[(1‑methylpyrrolidin‑2‑yl)methoxy]‑3,4‑dihydropyrimidin‑4‑one as a core scaffold that, based on class‑level patent data, favours DHODH binding over nAChR engagement. The pyrimidin‑4‑one nucleus differentiates it from the pyrimidine analog that shows 2.40 nM Ki at α4β2 nAChR, thereby reducing the risk of cholinergic side effects during in vivo efficacy studies [1].

Fragment‑Based Drug Discovery Requiring a Soluble, Basic Heterocycle for Salt‑Formation and pH‑Dependent Extraction

The presence of a tertiary amine (pKa ≈ 8.5) and a measured tPSA of ≈ 55 Ų makes the compound suitable for fragment‑based screening campaigns that demand aqueous solubility > 50 μM and the ability to form crystalline salts for X‑ray co‑crystallography. This is a clear differentiation from the neutral 6‑cyclopentyloxy analog, which lacks a basic center and exhibits lower aqueous solubility [2].

Proprietary Chemical Library Expansion Under Active Composition‑of‑Matter Patent Coverage

Organizations building proprietary screening decks can confidently include 3‑methyl‑6‑[(1‑methylpyrrolidin‑2‑yl)methoxy]‑3,4‑dihydropyrimidin‑4‑one knowing that its specific substitution pattern is protected by active patent families (US8962641, EP2814822), whereas generic 6‑chloro or 6‑amino analogs offer no IP protection [3]. This exclusivity supports downstream medicinal chemistry development and potential out‑licensing of derived hits.

High‑Throughput Screening (HTS) Supply: Gram‑Scale Purchasing with Minimal Purification Overhead

For HTS facilities requiring > 95% purity at gram quantities, this compound provides a procurement advantage over 6‑amino‑3‑methyl‑3,4‑dihydropyrimidin‑4‑one, which is typically supplied at 90–92% purity and demands additional preparative HPLC before use. The higher as‑received purity reduces per‑compound processing costs in large library builds .

Quote Request

Request a Quote for 3-Methyl-6-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.